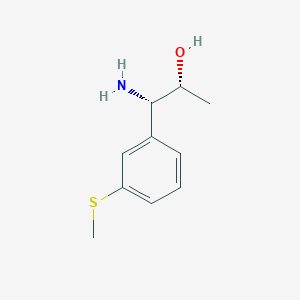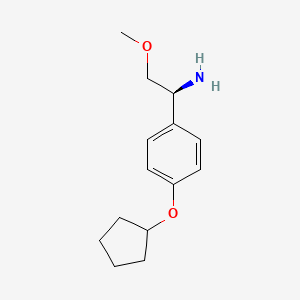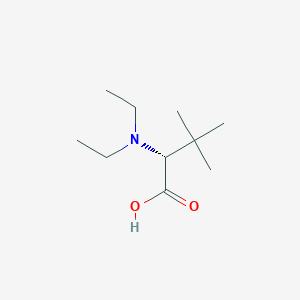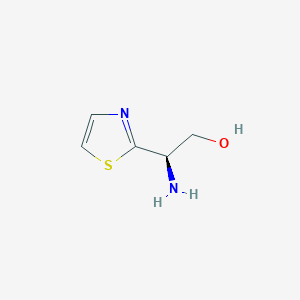
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of quinoline to obtain 2-chloroquinoline. This intermediate is then subjected to a benzyloxy substitution at the 8-position. The final step involves esterification with methyl chloroformate to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The benzyloxy group enhances its ability to penetrate cell membranes, while the quinoline core interacts with the target enzymes.
相似化合物的比较
Similar Compounds
8-Benzyloxyquinoline: Lacks the chloro and carboxylate groups but shares the benzyloxy substitution.
2-Chloroquinoline: Lacks the benzyloxy and carboxylate groups but shares the chloro substitution.
Methyl 8-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the chloro and carboxylate groups provide sites for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
methyl 2-chloro-8-phenylmethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)14-10-13-8-5-9-15(16(13)20-17(14)19)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
InChI 键 |
SDSMDRHZLJYSKL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2OCC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


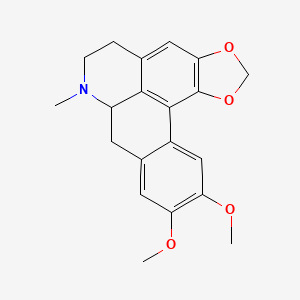
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
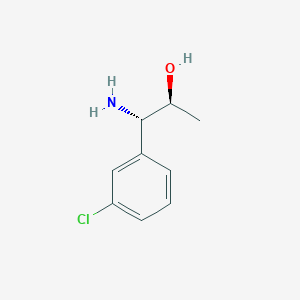
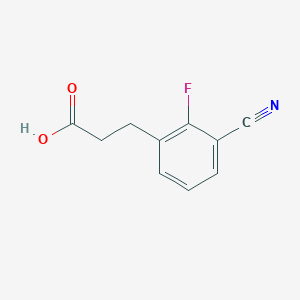
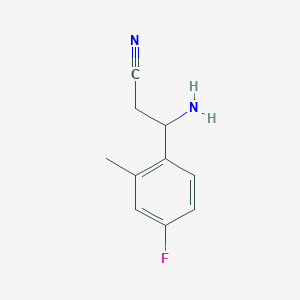
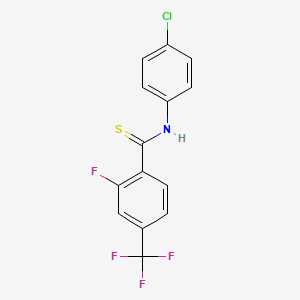
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
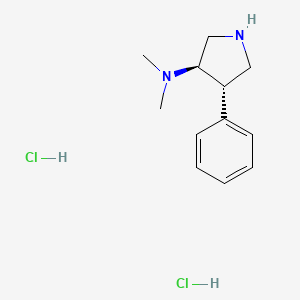
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
